molecular formula C24H28N2 B1661935 Bisaniline P CAS No. 2716-10-1

Bisaniline P

Cat. No. B1661935
CAS RN: 2716-10-1
M. Wt: 344.5 g/mol
InChI Key: HESXPOICBNWMPI-UHFFFAOYSA-N
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Description

Bisaniline P, also known as 4,4’-(1,4-Phenylenediisopropylidene)bisaniline, is a chemical compound with the linear formula C6H4[C(CH3)2C6H4NH2]2 . It has a molecular weight of 344.49 .


Molecular Structure Analysis

The molecular structure of Bisaniline P is represented by the linear formula C6H4[C(CH3)2C6H4NH2]2 . The CAS Number for Bisaniline P is 2716-10-1 .


Chemical Reactions Analysis

Bisaniline P is used as a monomer in the synthesis of high-temperature thermosetting polyimide oligomers . The resin made from Bisaniline P has excellent heat resistance and mechanical properties .


Physical And Chemical Properties Analysis

Bisaniline P has a molecular weight of 344.49 . Other physical and chemical properties such as melting point or boiling point are not provided in the search results.

Scientific Research Applications

1. Thermosetting Polymers and Organogels

Bisaniline P, through paraformaldehyde condensation, forms polymers used in thermosetting applications and organogels. These polymers offer high mechanical strength and durability, useful in composite materials, and exhibit self-healing properties. They can be recycled, an advantage over traditional nitrogen-based thermoset polymers, as the bisaniline monomers can be recovered through acid digestion (García et al., 2014).

2. DNA Cleaving Agents

Quinoxaline-carbohydrate hybrids, involving bisaniline P structures, have been developed as effective DNA cleaving agents. They show potential in photodynamic therapy due to their ability to cleave double-stranded DNA, offering a novel approach in cancer treatment (Toshima et al., 2002).

3. Thermal Imidization Kinetics

Studies on the thermal imidization kinetics of polyisoimide, involving bisaniline P, have provided insights into the curing kinetics of these polymers. This research is relevant to the development of high-performance polymers with specific thermal and mechanical properties (Young‐Jun Kim et al., 2005).

4. Copper(I)-Dioxygen Reactivity

Bisaniline P derivatives have been used to tune the reactivity of copper(I) with dioxygen in biomimetic coordination chemistry. This research is significant in understanding and mimicking biological processes involving metalloenzymes (Herres‐Pawlis et al., 2005).

5. Thermoelectric Materials

Bisaniline P has been utilized in the synthesis of novel thermoelectric materials, such as polyaniline-bismuth telluride nanocomposites. These materials show potential in energy conversion technologies (Chatterjee et al., 2009).

6. Electrochemical Sensors

The incorporation of bisaniline P in multi-walled carbon nanotube-polyaniline composites has improved the detection of trace metals in environmental samples. This advancement is significant in the development of sensitive and selective electrochemical sensors (Zhao et al., 2016).

7. Molecular Switches

Bisaniline P derivatives have been synthesized to create molecular switches. These switches, showing conformational changes and hysteresis effects, have applications in molecular electronics and photonics (Guerrero et al., 2017).

8. Schiff Base Fluorescent Probes

Schiff base compounds, involving bisaniline P, have been developed as fluorescent probes for metal ions, demonstrating on/off fluorescence behavior. These probes are useful in analytical chemistry for detecting and quantifying specific ions (Hu et al., 2010).

9. Bismuth Compounds in Cancer Therapy

Research on bismuth compounds, related to bisaniline P, has shown promising results in cancer chemo- and radiotherapy. These compounds are being explored for their potential as anticancer drugs and radiosensitizers (Kowalik et al., 2019).

10. Antibacterial Macromolecules

Macromolecules derived from bis-chalcone, structurally related to bisaniline P, have been investigated for their antibacterial activities. These studies contribute to the development of new antimicrobial agents (Asiri & Khan, 2012).

Safety And Hazards

Bisaniline P is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Future Directions

Bisaniline P has been used to develop a safer alternative to PMR-15, a high-temperature thermosetting polyimide oligomer . The alternative, PMR-PCy, was prepared from a less toxic bisaniline, 4,4’-methylenebis-(5-isopropyl-2-methylaniline) (CDA), derived from the renewable aromatic compound p-cymene . The combination of exceptional material properties coupled with the low toxicity of CDA suggests that PMR-PCy may be a viable non-toxic replacement for PMR-15 in a variety of aerospace applications .

properties

IUPAC Name

4-[2-[4-[2-(4-aminophenyl)propan-2-yl]phenyl]propan-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2/c1-23(2,19-9-13-21(25)14-10-19)17-5-7-18(8-6-17)24(3,4)20-11-15-22(26)16-12-20/h5-16H,25-26H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESXPOICBNWMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)N)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051947
Record name Bisaniline P
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5051947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bisaniline P

CAS RN

2716-10-1
Record name 4,4′-[1,4-Phenylenebis(1-methylethylidene)]bis[benzenamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2716-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bisaniline P
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002716101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4,4'-[1,4-phenylenebis(1-methylethylidene)]bis-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bisaniline P
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5051947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(1,4-Phenylenediisopropylidene)bisaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
H Guo, MAB Meador, L McCorkle… - … applied materials & …, 2011 - ACS Publications
… Gels formed from polyamic acid solutions of 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA), bisaniline-p-xylidene (BAX) and OAPS were chemically imidized and dried using …
Number of citations: 322 pubs.acs.org
HR Kricheldorf, O Bolender, T Wollheim - Macromolecules, 1999 - ACS Publications
… Therefore, the present work had the second purpose to study the copolycondensation of the monomer 1 with silylated bisaniline-P (4). Provided that the reaction of BTBC with 4 is faster …
Number of citations: 29 pubs.acs.org
ME Rogers, D Rodrigues, GL Wilkes… - Advances in New …, 1992 - Springer
… the transimidization of aminopropyl terminated polydimethyl siloxane oligomers with aminopyridine capped polyimide oligomers based on oxydiphthalic anhydride and bisaniline P. The …
Number of citations: 14 link.springer.com
ME Rogers, D Rodrigues, A Brennan, GL Wilkes… - Progress in Pacific …, 1992 - Springer
… utilized the transimidization of aminopropyl terminated polydimethyl siloxane oligomers with aminopyridine capped polyimides based on oxydiphthalic anhydride and bisaniline P. The …
Number of citations: 3 link.springer.com
Q Fu, BP Livengood, CC Shen, FL Lin, W Li… - Journal of Polymer …, 1997 - Springer
… The polyimide component is prepared from bisphenol-A dianhydride (BisA-DA) and bisaniline-P diamine (BisP) with end-capped functional groups. After the polyimides are dissolved in …
Number of citations: 11 link.springer.com
PASPOL YIMIDE - Advances in New Materials - Springer
… the transimidization of aminopropyl terminated polydimethyl siloxane oligomers with aminopyridine capped polyimide oligomers based on oxydiphthalic anhydride and bisaniline P. The …
Number of citations: 0 link.springer.com
SC Fan, G Schwarz, HR Kricheldorf - Journal of Macromolecular …, 2004 - Taylor & Francis
… For this purpose, the diamines BAPP, bisaniline‐P, and DADE were … Remarkable is the fact that bisaniline‐P, which gave low … by impurities of the bisaniline‐P used in our laboratory. …
Number of citations: 5 www.tandfonline.com
YJ Kim, JH Kim, JC Won - High Performance Polymers, 2005 - journals.sagepub.com
… In the following paper, we will describe the results of our study of the imidization kinetics of polyisoimides based upon upon bisaniline-P and 4,4 1 -oxydiphthalic anhydride in the solid …
Number of citations: 7 journals.sagepub.com
Y Jirayu - cheric.org
In this research work, polyimides (PI) hybrids of Bis (4-aminophenyl)-1, 4-diisopropylbenzene (Bisaniline P) and 4, 4′-(hexafluoroisopropylidene) diphthalic anhydride (6FDA) were …
Number of citations: 2 www.cheric.org
HR Kricheldorft, O Stoeber, D Luebbers - Macromolecules, 1995 - ACS Publications
… JV^V'-Bis(3,5-diacetoxybenzoyl)-Bisaniline-P (7). Triethylamine (0.2 mol) was added dropwise with stirring to a warm solution of Bisaniline-P (50 mmol) and chlorotrimethylsilane (0.2 …
Number of citations: 93 pubs.acs.org

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